![molecular formula C23H21F2N3O4S2 B2501098 N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-72-1](/img/structure/B2501098.png)

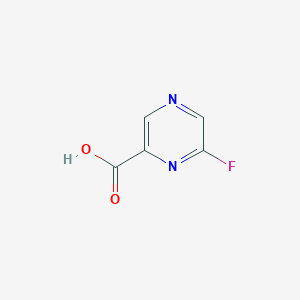

N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

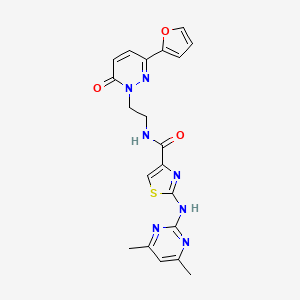

The compound "N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide" is a novel molecule that incorporates both sulfonamide and pyrazoline pharmacophores. These functional groups are known for their wide range of bioactivities, including enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and hCA II) .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to yield a series of benzenesulfonamides with varying substituents, such as fluorine, hydroxy, and methoxy groups . The introduction of fluorine atoms into the molecule can affect the chemical shifts and splitting patterns of protons and carbons, as observed in NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic methods, including NMR and HRMS. The presence of fluorine atoms can lead to interesting splitting patterns due to their electronegativity and influence on the electronic environment of neighboring atoms . Crystallographic studies of similar compounds have revealed that the sulfonyl and carbonyl oxygen atoms often participate as hydrogen bond acceptors, contributing to the stabilization of the crystal structure .

Chemical Reactions Analysis

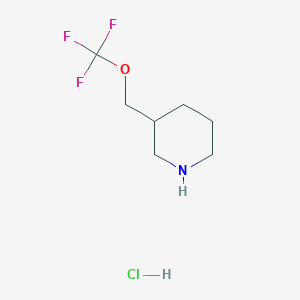

Sulfonamide compounds can undergo various chemical reactions, including cyclization reactions in the gas phase, as observed in mass spectrometry studies. The presence of electron-donating or electron-withdrawing groups can significantly influence these reaction pathways . Additionally, the introduction of fluorine atoms can enable regioselective radiofluorination reactions, which are useful in the synthesis of radiolabeled compounds for imaging studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The introduction of fluorine atoms can improve pharmacological profiles and physicochemical properties, making the compounds suitable for oral and parenteral administration . The crystal structures of these compounds can display two-dimensional architectures, and their intermolecular interactions can be analyzed using Hirshfeld surface analysis . The conformational differences observed in crystal structures can also provide insights into the activity of these compounds in biological studies .

Wissenschaftliche Forschungsanwendungen

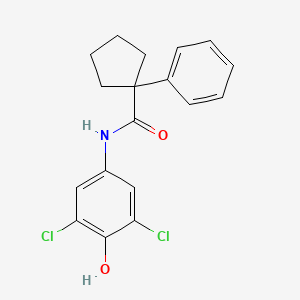

Anticancer and Antitumor Activity

Research on sulfonamide derivatives, including compounds similar to N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, demonstrates significant potential in anticancer and antitumor applications. Studies have shown that certain sulfonamides exhibit promising cytotoxic activities against various cancer cell lines. For instance, compounds with substituted benzaldehydes, which bear resemblance in structural motifs to the specified chemical, have been tested for their tumor-specificity and cytotoxicity, showing interesting activities that may be crucial for further anti-tumor studies (Gul et al., 2016). Moreover, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing effects, with some showing higher activity than standard treatments (Ghorab et al., 2015). These findings underscore the potential of sulfonamide compounds in the development of new cancer therapies.

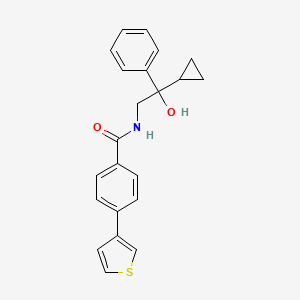

Anti-inflammatory and Analgesic Properties

Sulfonamide derivatives have also been investigated for their anti-inflammatory and analgesic effects. Research has identified novel compounds that exhibit significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting their potential as safer alternatives to existing treatments (Küçükgüzel et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of sulfonamide compounds have revealed their effectiveness against a range of microbial pathogens. Novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating the sulfonamide group have shown antimicrobial activities exceeding those of reference drugs, suggesting their utility in combating bacterial and fungal infections (Alsaedi et al., 2019).

Enzyme Inhibition

Sulfonamides have been extensively studied for their role as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are targets for treating conditions like glaucoma, epilepsy, and Alzheimer's disease. Compounds synthesized with sulfonamide pharmacophores have shown potent inhibitory activities against human carbonic anhydrase isoenzymes and AChE, underscoring their potential in therapeutic applications (Ozgun et al., 2019).

Eigenschaften

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOVDULGEUZIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)